3-(Trifluoromethyl)benzonitrile
Overview
Description
. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzonitrile core. This compound is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrolysis of benzonitrile with potassium carbonate (K2CO3) in the presence of 30% hydrogen peroxide (H2O2) . Another method includes the nitration and reduction of ortho-fluoro benzotrifluoride to prepare 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene, which is then converted to 3-fluoro-4-trifluoromethyl benzonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields an amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
3-(Trifluoromethyl)benzonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a reference compound in the determination of electron affinity and other studies.
Biology: The compound is used in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals, electronics, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interactions, making it a valuable building block in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 4-Chlorobenzonitrile
- 4-Fluorobenzonitrile
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzylamine
- 4-(Dimethylamino)benzonitrile
- 4-Bromobenzonitrile
- p-Tolunitrile
- 4-Methylbenzylamine
Uniqueness
3-(Trifluoromethyl)benzonitrile is unique due to the position of the trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBINRVCUWLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022026 | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-77-4 | |
Record name | 3-(Trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 368-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-toluonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 3-(Trifluoromethyl)benzonitrile?
A1: The crystal structure of this compound reveals key information about its intermolecular interactions. The molecule exhibits intramolecular C—H⋯F hydrogen bonding, leading to an S(7) ring motif. [] Furthermore, intermolecular C—H⋯F and C—H⋯O interactions connect the molecules, forming R 2 2(8) ring motifs and chains. [] This understanding of the compound's solid-state structure can be crucial for designing derivatives or predicting its behavior in materials.
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. One notable application is its use as a substrate in the photochemical Wohl‐Ziegler benzylic bromination reaction. [] This reaction enables the introduction of a bromine atom at the benzylic position, providing access to a variety of functionalized derivatives. The photochemical approach, as explored in the research, offers advantages such as mild conditions and scalability. []
Q3: Can you elaborate on the role of this compound derivatives in OLED technology?
A3: Derivatives of this compound, specifically those incorporating bicarbazole units like pCNBCzoCF3, exhibit promising properties for OLED applications. [, ] These molecules demonstrate both intramolecular thermally activated delayed fluorescence (TADF) and the ability to form exciplex states with suitable acceptor materials like m‐MTDATA. [] This dual emission capability allows for the development of OLEDs with tunable color output, as demonstrated by the voltage-controlled generation of both orange (exciplex) and sky-blue (intramolecular) emissions. []
Q4: What insights do magnetic resonance studies provide about this compound derivatives in OLEDs?
A4: Electroluminescence detected magnetic resonance (ELDMR) studies on OLED devices incorporating pCNBCzoCF3 provide valuable information about the spin-dependent processes involved in TADF. [] ELDMR helps analyze the thermally activated triplet-to-singlet up-conversion, allowing researchers to determine the activation energies for both intra- and intermolecular TADF. [] These insights contribute to a deeper understanding of the mechanisms governing the performance of TADF-based OLEDs.
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